2-(2-Bromoethyl)-4-fluoro-1-(trifluoromethyl)benzene
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Overview
Description
2-(2-Bromoethyl)-4-fluoro-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8BrF4. This compound is of interest due to its unique chemical structure, which includes a bromoethyl group, a fluoro group, and a trifluoromethyl group attached to a benzene ring. These functional groups impart distinct chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-4-fluoro-1-(trifluoromethyl)benzene typically involves the bromination of a precursor compound. One common method is the anti-Markovnikov addition of hydrogen bromide to a styrene derivative, using specific reagents and catalysts like azobisisobutyronitrile in n-heptane solvent . Another method involves the reaction of phenethyl alcohol with hydrogen bromide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethyl)-4-fluoro-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones and reduction to form alkanes.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide in methanol are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes.
Scientific Research Applications
2-(2-Bromoethyl)-4-fluoro-1-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethyl)-4-fluoro-1-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological activity. The fluoro and trifluoromethyl groups can influence the compound’s lipophilicity and metabolic stability, affecting its overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(2-Bromoethyl)-4-fluoro-1-(trifluoromethyl)benzene is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the benzene ring, which can significantly influence its reactivity and interactions compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H7BrF4 |
---|---|
Molecular Weight |
271.05 g/mol |
IUPAC Name |
2-(2-bromoethyl)-4-fluoro-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H7BrF4/c10-4-3-6-5-7(11)1-2-8(6)9(12,13)14/h1-2,5H,3-4H2 |
InChI Key |
VJYHOENGCHRKDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CCBr)C(F)(F)F |
Origin of Product |
United States |
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